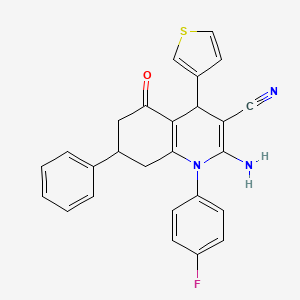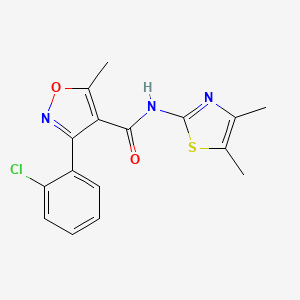![molecular formula C17H14N4O6 B10895608 Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10895608.png)
Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate is a complex organic compound that features a unique isoxazolo[5,4-B]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-B]pyridine core, followed by the introduction of the nitrophenyl group and the methyl ester functionality. Common reagents used in these steps include various organometallic catalysts and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the ester group could yield various amides or alcohols.
Applications De Recherche Scientifique
Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazolo[5,4-B]pyridine core can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-({[3-methyl-6-(4-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate
- Methyl 2-({[3-methyl-6-(3-aminophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate
Uniqueness
Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C17H14N4O6 |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
methyl 2-[[3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C17H14N4O6/c1-9-15-12(16(23)18-8-14(22)26-2)7-13(19-17(15)27-20-9)10-4-3-5-11(6-10)21(24)25/h3-7H,8H2,1-2H3,(H,18,23) |
Clé InChI |
SSNYDAPRVIOLOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10895528.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10895536.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]butanamide](/img/structure/B10895550.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10895558.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B10895559.png)
![2-chloro-6-methoxy-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B10895564.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10895567.png)

![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10895572.png)
![[1-(Methylsulfonyl)piperidin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10895576.png)
![4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B10895579.png)
![N-[3-(diethylamino)propyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10895582.png)

![3-[(acetyloxy)methyl]-7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10895597.png)
